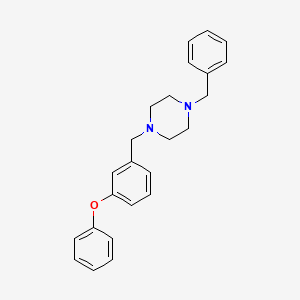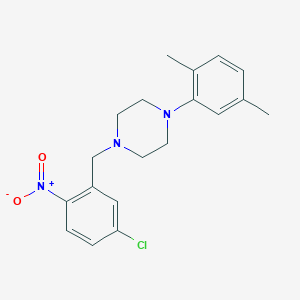
2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol, also known as JB-93182, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a selective agonist of the dopamine D3 receptor, which is involved in the regulation of mood, motivation, and reward pathways in the brain.
Wirkmechanismus
The mechanism of action of 2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol involves the activation of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. This activation leads to the modulation of dopamine neurotransmission, which is involved in the regulation of mood, motivation, and reward pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol include the modulation of dopamine neurotransmission, which is involved in the regulation of various physiological processes. It has been shown to have anxiolytic and antipsychotic effects in animal models of anxiety and schizophrenia, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol in lab experiments include its high affinity and selectivity for the dopamine D3 receptor, which allows for the specific targeting of this receptor in various experimental settings. However, its limitations include the potential for off-target effects, as well as the need for further studies to elucidate its safety and efficacy in humans.
Zukünftige Richtungen
For the study of 2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol include the development of more selective and potent agonists of the dopamine D3 receptor, as well as the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further studies are needed to elucidate its safety and efficacy in humans, as well as its potential for drug interactions with other medications.
Synthesemethoden
The synthesis of 2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol involves several steps, including the reaction of 4-isobutylbenzaldehyde with cyclopentylmagnesium bromide, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by reacting the intermediate with ethylene oxide and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
2-(1-cyclopentyl-4-isobutyl-2-piperazinyl)ethanol has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, Parkinson's disease, and drug addiction. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders.
Eigenschaften
IUPAC Name |
2-[1-cyclopentyl-4-(2-methylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2O/c1-13(2)11-16-8-9-17(14-5-3-4-6-14)15(12-16)7-10-18/h13-15,18H,3-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGSCLQYAIVYKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(C(C1)CCO)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}benzamide](/img/structure/B6071288.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-methoxy-N-methyl-2-phenylacetamide](/img/structure/B6071289.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amine](/img/structure/B6071293.png)
![1'-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1,4'-bipiperidin-3-amine](/img/structure/B6071300.png)
![7-(2-cyclohexylethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6071301.png)
![2-[1-(2-naphthylamino)ethylidene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6071320.png)

![5-amino-4-(1-methyl-1H-benzimidazol-2-yl)-1-[4-(1-piperidinyl)phenyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6071337.png)
![2-ethyl-1-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperidine](/img/structure/B6071338.png)

![6-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B6071342.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(methylthio)-1,3-thiazole-4-carboxamide](/img/structure/B6071350.png)
![5-chloro-N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-2-methoxybenzohydrazide](/img/structure/B6071356.png)
